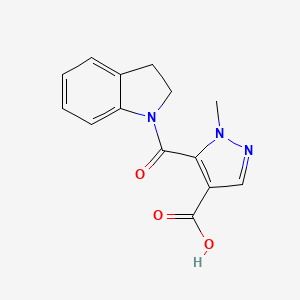![molecular formula C17H13Cl4N3O3 B2390783 N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide CAS No. 245039-43-4](/img/structure/B2390783.png)
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide, also known as dichlorophenylmethoxyiminoacetic acid (DCPA) or dichlorophenylmethoxyiminoacetic acid ester (DCPAE), is a synthetic organic compound belonging to the class of compounds known as phenylmethoxyiminoacetic acid esters. It has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DCPA has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a model compound for studying the structure and reactivity of other organic compounds. It has also been used in the development of new drugs and in the study of the metabolism of drugs and other compounds.
Mecanismo De Acción
DCPA acts as an inhibitor of certain enzymes, such as proteases and phospholipases, by binding to their active sites and preventing them from catalyzing their reactions. It has also been shown to interfere with the metabolism of other compounds, such as drugs, by inhibiting their breakdown or increasing their absorption.
Biochemical and Physiological Effects
DCPA has been shown to have a number of different biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes, such as proteases and phospholipases. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the activity of certain hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, one of the main limitations is that it can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research involving DCPA. One potential direction is to further study its biochemical and physiological effects, such as its anti-inflammatory and anti-allergic effects. Another potential direction is to explore its potential use as a drug or in the development of new drugs. Additionally, further research could be done to explore its potential use in the study of enzyme-catalyzed reactions and its potential use as a reagent in organic synthesis. Finally, further research could be done to explore its potential use as a model compound for studying the structure and reactivity of other organic compounds.
Métodos De Síntesis
DCPA is typically synthesized from the reaction of 2,4-N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamideol and 2-methoxyiminoacetic acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction is complete when the desired product is obtained.
Propiedades
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl4N3O3/c1-27-22-8-11(16(25)23-14-4-2-9(18)6-12(14)20)17(26)24-15-5-3-10(19)7-13(15)21/h2-8,11H,1H3,(H,23,25)(H,24,26)/b22-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNFXLTCBIURV-GZIVZEMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl4N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)

![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)


![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)
![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)
![1-methyl-1H-benzo[d]imidazol-5-yl acetate](/img/structure/B2390718.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]phenoxy]ethoxy]phenyl]-2-methylpropylidene]hydroxylamine](/img/structure/B2390721.png)
![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)
